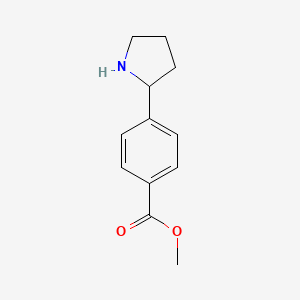

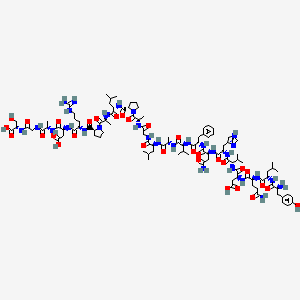

Methyl 2-(bromomethyl)isonicotinate

Descripción general

Descripción

Methyl 2-(bromomethyl)isonicotinate is a compound that can be synthesized through various chemical reactions involving isonicotinic acid and brominated reagents. The compound is of interest due to its potential applications in medicinal chemistry and materials science. It is related to other compounds that have been studied for their antimicrobial properties and their ability to form specific crystal structures, which can be important for their biological activity and material properties.

Synthesis Analysis

The synthesis of related compounds involves the reaction of isonicotinic acid with brominated reagents in the presence of a base. For example, 2-(4-Methylphenyl)-2-oxoethyl isonicotinate is synthesized using 2-bromo-1-(4-methylphenyl)ethanone . Another synthesis method reported the preparation of 5-methyl-3-(bromomethyl)pyridine hydrobromide from 5-methylnicotinic acid, which is noted for its simplicity and efficiency . These methods highlight the versatility of brominated reagents in synthesizing various derivatives of isonicotinic acid.

Molecular Structure Analysis

The molecular structure of these compounds is often confirmed using techniques such as UV-Visible spectrum, FT-IR spectrum, and X-ray diffraction. For instance, the crystal structure of 2-(4-Methylphenyl)-2-oxoethyl isonicotinate was determined to be in the triclinic crystal system with specific unit cell parameters . The molecular structure of methyl isonicotinate was studied by gas phase electron diffraction combined with ab initio calculations, revealing detailed structural parameters and confirming the planarity of the molecular skeleton .

Chemical Reactions Analysis

The bromomethyl group in these compounds is a reactive site that can participate in further chemical transformations. For example, the synthesis of photochromic and photomagnetic compounds involved the substitution of hydrogen atoms in the methyl group with bromines, significantly affecting the properties of the resulting compounds . This demonstrates the potential of bromomethylated compounds to undergo chemical reactions that can tailor their physical properties for specific applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structure. The crystal structure analysis provides insights into the stability of the molecule, which is often stabilized by intermolecular interactions such as C—H···O bonds . The antimicrobial activity of some of these compounds indicates their potential use in medicinal applications . The photochromic and photomagnetic properties of brominated compounds suggest their utility in material science applications .

Aplicaciones Científicas De Investigación

Pest Management in Agriculture

Methyl 2-(bromomethyl)isonicotinate has been studied for its applications in pest management, particularly in controlling thrips, a type of insect pest. It functions as a non-pheromone semiochemical, showing effectiveness in luring and trapping various thrips species in both greenhouse and outdoor crop settings. This compound enhances monitoring and may be used in strategies like mass trapping and lure and kill methods (Teulon et al., 2017).

Analytical Chemistry and Structural Studies

In analytical chemistry, methyl 2-(bromomethyl)isonicotinate has been a subject of interest. Studies have been conducted on its electrochemical reduction mechanisms, offering insights into its chemical behavior in various environments (Laviron et al., 1994). Structural studies using methods like gas phase electron diffraction and ab initio calculations have explored its molecular structure, contributing to a deeper understanding of its physical and chemical properties (Kiyono et al., 1996).

Synthesis and Characterization

Research has also been conducted on the synthesis and characterization of methyl 2-(bromomethyl)isonicotinate and its derivatives. This includes studies on the synthesis process, crystal structure analysis, and evaluation for various applications, like antimicrobial activity (Viveka et al., 2013).

Biofumigation and Soilborne Pest Management

In the context of soilborne pest and disease management, particularly as an alternative to methyl bromide fumigation, methyl 2-(bromomethyl)isonicotinate has been considered. Biofumigation techniques involving similar compounds are researched as potential methods for controlling soilborne pathogens and pests in agricultural settings (Matthiessen & Kirkegaard, 2006).

Safety and Hazards

Mecanismo De Acción

Target of Action

Methyl 2-(bromomethyl)isonicotinate is a chemical compound that has been studied for its potential applications in pest management . .

Mode of Action

It is known to influence the movement of thrips, a type of insect pest . .

Biochemical Pathways

The compound is known to influence the behavior of thrips

Result of Action

The primary known effect of Methyl 2-(bromomethyl)isonicotinate is its influence on the movement of thrips . This suggests that the compound may have potential applications in pest management.

Propiedades

IUPAC Name |

methyl 2-(bromomethyl)pyridine-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO2/c1-12-8(11)6-2-3-10-7(4-6)5-9/h2-4H,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALWLEXLYSKDDCE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=NC=C1)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30677789 | |

| Record name | Methyl 2-(bromomethyl)pyridine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30677789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-(bromomethyl)isonicotinate | |

CAS RN |

914639-05-7 | |

| Record name | Methyl 2-(bromomethyl)pyridine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30677789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Chloro-2,3-dihydro-1H-pyrrolo[3,4-C]pyridine](/img/structure/B3030432.png)

![(1R,2S)-1-(4-Hydroxy-3-methoxyphenyl)-2-[2,6-dimethoxy-4-[(E)-3-hydroxy-1-propenyl]phenoxy]-1,3-propanediol](/img/structure/B3030437.png)

![6-Bromoimidazo[1,2-a]pyrimidine-2-carboxylic acid](/img/structure/B3030447.png)

![7-Iodoimidazo[1,2-a]pyridine](/img/structure/B3030450.png)